REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[C:16]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[C:16]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2OCCOC21
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
hydrolysed with 10 cm3 of water and the product is extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Purification on a silica column (eluent: 100% CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |